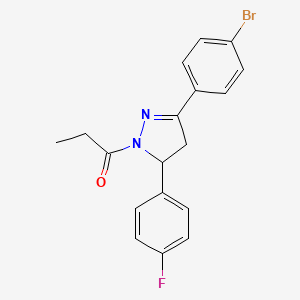

(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

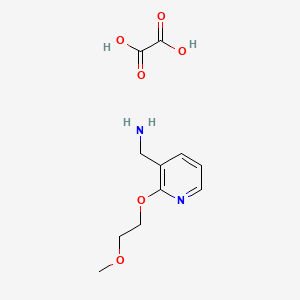

“(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one” is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of the pyrazole and thiazolidinone classes of compounds, which are known for their wide range of biological activities .

Synthesis Analysis

The compound is synthesized by condensing suitably substituted chalcones with isoniazid in acetic acid . The reaction mixture is refluxed for 8–10 hours . The structures of the synthesized compounds are confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of the compound is confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The compound is synthesized through a condensation reaction involving suitably substituted chalcones and isoniazid . The reaction is carried out in acetic acid and involves refluxing the mixture for several hours .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds structurally related to "(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one" have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds exhibit variable and modest activities against strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungi including Candida albicans, demonstrating their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Anticancer and Antiangiogenic Effects

Another study focused on the synthesis of novel thioxothiazolidin-4-one derivatives, showing significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds effectively reduced tumor volume, cell number, and inhibited endothelial proliferation, indicating their potential for anticancer therapy (Chandrappa et al., 2010).

GSK-3 Inhibition

Novel bis(2-thioxothiazolidin-4-one) derivatives have been synthesized as potential inhibitors of glycogen synthase kinase-3 (GSK-3), a critical enzyme involved in numerous cellular processes, including metabolism and cell division. These compounds were prepared via microwave-assisted synthesis, demonstrating innovative approaches to drug discovery (Kamila & Biehl, 2012).

Structural and Computational Studies

Studies involving the crystal structure, Hirshfeld surface analysis, and computational modeling of thiazolidin-4-one derivatives provide insights into their molecular configurations and potential interactions with biological targets. These investigations support the development of new compounds with optimized biological activities (Khelloul et al., 2016).

Anti-Inflammatory Activity

Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, highlighting the therapeutic potential of thioxothiazolidin-4-one derivatives in treating inflammatory conditions (Sunder & Maleraju, 2013).

Propriétés

Numéro CAS |

1010863-35-0 |

|---|---|

Nom du produit |

(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one |

Formule moléculaire |

C18H19N3OS2 |

Poids moléculaire |

357.49 |

Nom IUPAC |

4-hydroxy-3-pentyl-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione |

InChI |

InChI=1S/C18H19N3OS2/c1-2-3-7-10-21-17(22)15(24-18(21)23)11-14-12-19-20-16(14)13-8-5-4-6-9-13/h4-6,8-9,11-12,22H,2-3,7,10H2,1H3/b14-11+ |

Clé InChI |

TUXNJSMIXPNCTA-PTNGSMBKSA-N |

SMILES |

CCCCCN1C(=C(SC1=S)C=C2C=NN=C2C3=CC=CC=C3)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765793.png)

![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2765794.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2765795.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2765799.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2765801.png)

![4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2765804.png)

![3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2765812.png)

![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)